molecular formula C14H14BrNO B1330922 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-84-4

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1330922
CAS No.: 347331-84-4
M. Wt: 292.17 g/mol
InChI Key: IPDHOFOKIBKZRN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by its unique structure, which includes a brominated phenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions One common method starts with the bromination of 3-methylphenyl derivatives, followed by the formation of the pyrrole ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, the use of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The structural similarity of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to known anticancer agents suggests potential efficacy against various cancer cell lines. For instance, studies on similar compounds have shown activity against breast cancer and colon carcinoma cells, indicating that this compound may also possess similar properties .

Antimicrobial Properties

Pyrrole derivatives have been explored for their antimicrobial activities. The presence of the bromo substituent may enhance the compound's interaction with microbial enzymes or cellular structures, potentially leading to effective antimicrobial agents .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules through reactions such as:

  • Condensation Reactions : It can participate in various condensation reactions to form larger heterocyclic structures.
  • Functionalization : The aldehyde group allows for further functionalization, making it suitable for creating derivatives with enhanced properties .

Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymerization processes. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrrole derivatives found that compounds structurally related to this compound showed promising results against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of pyrrole were tested against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting a potential for developing new antimicrobial agents based on this compound .

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • **1-(4-Bromo-3-methylphen

Biological Activity

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest due to its potential biological activities. Pyrrole derivatives have been recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C13H14BrN
  • Molecular Weight : 264.16096 g/mol
  • CAS Number : [Not specified in the search results]

Pyrrole derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzyme Activity : Many pyrrole compounds inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cell Membrane Integrity : Some studies suggest that pyrrole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain compounds may inhibit DNA or RNA synthesis in pathogens.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate its efficacy against various bacterial strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32
Bacillus subtilis4

These values suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The compound has also shown antifungal properties. The following table summarizes its efficacy against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with MIC values comparable to traditional antibiotics like ciprofloxacin .
  • Mechanistic Insights : Another research article explored the mechanism by which pyrrole derivatives exert their antibacterial effects. It was found that these compounds could penetrate bacterial membranes and disrupt metabolic processes, leading to cell death .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHOFOKIBKZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347805
Record name 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-84-4
Record name 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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